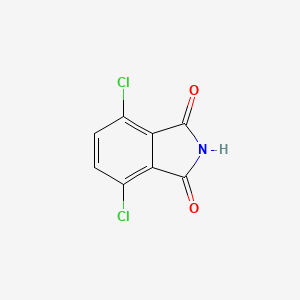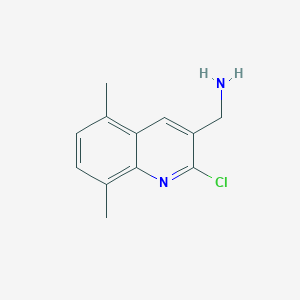
4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol It is characterized by a quinoline core structure substituted with hydroxy, methoxy, methyl, and carbonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-methoxybenzonitrile, the compound can be synthesized through a series of reactions involving methylation, nitration, and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of 4-oxo-7-methoxy-6-methylquinoline-3-carbonitrile.
Reduction: Formation of 4-hydroxy-7-methoxy-6-methylquinoline-3-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophilic site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxy-7-methoxyquinoline: Lacks the methyl and nitrile groups.
Uniqueness
4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups on the quinoline ring enhances its solubility and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
7-methoxy-6-methyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-7-3-9-10(4-11(7)16-2)14-6-8(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
QFLTXDSBFLDJDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1OC)NC=C(C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)
![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)



![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)

![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)


![3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11888272.png)

